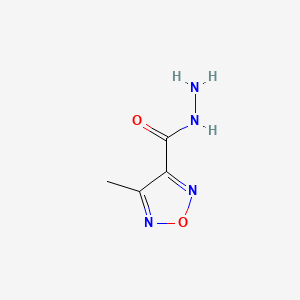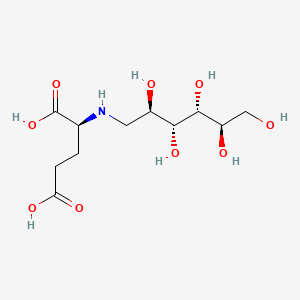
Bacimethrin
Vue d'ensemble
Description
Bacimethrin is a thiamine antagonist known for its inhibitory effects on the phosphorylation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (Pyr-OH) during thiamine biosynthesis. This compound, initially identified in Bacillus megatherium, was later isolated from Streptomyces albus. The compound's structural characterization, including derivatives and synthesis, as well as its biological properties, have been elaborated upon in scientific research. A notable study detailed a straightforward three-step synthesis process for Bacimethrin and discussed its biological activity and mode of action, highlighting its role in inhibiting thiamine biosynthesis (Drautz et al., 1987).
Synthesis Analysis
The synthesis of Bacimethrin has been described as an easy three-step process. This synthetic route offers a method to produce Bacimethrin effectively for further study and utilization in research focused on its biochemical behavior and interactions (Drautz et al., 1987).
Molecular Structure Analysis
Bacimethrin's molecular structure was characterized using NMR spectra and acetylation, providing insights into its chemical nature and potential for interactions with biological molecules, particularly in the context of thiamine biosynthesis inhibition (Drautz et al., 1987).
Chemical Reactions and Properties
Bacimethrin's chemical properties, including its reactions and interactions within biological systems, have been a subject of study. Its role as a thiamine antagonist suggests specific chemical behaviors, particularly in relation to its impact on the biosynthesis pathways of thiamine in organisms (Drautz et al., 1987).
Applications De Recherche Scientifique
Thiamine Antagonism in Microbial Growth
Bacimethrin, a thiamine antagonist, has been studied for its role in inhibiting the growth of bacteria like Salmonella enterica. It targets thiamine biosynthesis by mimicking the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine. Research has revealed that mutations in specific genes (like thiD) can result in bacimethrin resistance. This suggests a significant role of bacimethrin in studying microbial resistance and thiamine biosynthesis mechanisms (Zilles, Croal, & Downs, 2000).
Inhibition of Thiamin-Utilizing Enzymes
Further studies have shown that bacimethrin undergoes transformation by thiamin biosynthetic enzymes into a compound that inhibits key thiamin pyrophosphate utilizing enzymes in bacteria like Escherichia coli. This highlights bacimethrin’s potential as a tool to understand the biochemical pathways involving thiamin in various microorganisms (Reddick et al., 2001).
Bacimethrin Biosynthesis in Clostridium botulinum
Bacimethrin-derived compounds can disrupt metabolic pathways in microbes. The discovery of the bacimethrin biosynthetic gene cluster in Clostridium botulinum and the in vitro reconstitution of its biosynthesis from cytidine 5′-monophosphate opens new avenues for research in microbial genetics and biochemistry (Cooper, O’Leary, & Begley, 2014).
Impact on Thiamin Diphosphate-Dependent Enzymes
Studies have also explored the interaction between bacimethrin-derived compounds and thiamin diphosphate-dependent enzymes in various organisms. This research provides insight into how these compounds influence enzyme activities, potentially impacting metabolic pathways and offering a model to study enzyme inhibition and modification (Nemeria et al., 2016).
Mécanisme D'action
Target of Action
Bacimethrin primarily targets the thiamin biosynthetic enzymes . These enzymes are crucial for the synthesis of thiamin, also known as vitamin B1, which is an essential nutrient for all organisms. In bacteria, these enzymes play a vital role in the biosynthesis pathway for thiamin .
Mode of Action
The mode of action of Bacimethrin involves its conversion to 2’-methoxy-thiamin pyrophosphate by the thiamin biosynthetic enzymes . Bacimethrin acts as a substitute for 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a component of thiamin, in this process . This results in the formation of 2’-methoxy-thiamin pyrophosphate, which inhibits the growth of certain bacteria like E. coli .
Biochemical Pathways
Bacimethrin affects the thiamin biosynthesis pathway . This pathway is responsible for the production of thiamin, a vital nutrient. Bacimethrin, being an analog of HMP, gets incorporated into the pathway, leading to the production of 2’-methoxy-thiamin pyrophosphate instead of thiamin . This compound binds to enzymes in place of the thiamin pyrophosphate cofactor, rendering the enzyme nonfunctional .
Pharmacokinetics
It is known that bacimethrin is used by thiamin biosynthetic enzymes, suggesting that it is absorbed and metabolized by these enzymes .
Result of Action
The primary result of Bacimethrin’s action is the inhibition of bacterial growth , as observed in E. coli . This is achieved through the production of 2’-methoxy-thiamin pyrophosphate, which inhibits key enzymes in the thiamin pyrophosphate utilizing pathway .
Action Environment
The effectiveness of bacimethrin may be influenced by factors that affect the activity of thiamin biosynthetic enzymes, such as the availability of substrates and the presence of other compounds that may interact with these enzymes .
Orientations Futures
Bacimethrin is a good example of a suicide inhibitor, and although its effects can be reverted by increased thiamine concentrations, the vitamin concentration that pathogens are exposed to is usually defined within a narrow range . This suggests that Bacimethrin and its analogs could be further explored for their potential as antimicrobial agents .
Propriétés
IUPAC Name |
(4-amino-2-methoxypyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHGSNYBLXGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190381 | |
| Record name | Bacimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3690-12-8 | |
| Record name | 4-Amino-2-methoxy-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacimethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bacimethrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bacimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACIMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378Z7N5REL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)



![3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate](/img/structure/B1211643.png)




